molecular formula C7H6Cl2N2O4S B13128630 Methyl 4,6-dichloro-2-(methylsulfonyl)pyrimidine-5-carboxylate

Methyl 4,6-dichloro-2-(methylsulfonyl)pyrimidine-5-carboxylate

Katalognummer: B13128630
Molekulargewicht: 285.10 g/mol
InChI-Schlüssel: RKKZAVUGABWKNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4,6-dichloro-2-(methylsulfonyl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C7H6Cl2N2O4S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,6-dichloro-2-(methylsulfonyl)pyrimidine-5-carboxylate typically involves the reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can lead to higher purity and consistency in the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4,6-dichloro-2-(methylsulfonyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Ester Hydrolysis: Carboxylic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 4,6-dichloro-2-(methylsulfonyl)pyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of Methyl 4,6-dichloro-2-(methylsulfonyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,6-Dichloro-2-(methylsulfonyl)pyrimidine: Shares the core pyrimidine structure but lacks the ester group.

    2,4-Dichloro-6-methylpyrimidine: Similar structure but with different substituents at positions 2 and 6.

    4,6-Dichloro-5-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidine: Contains a thieno ring fused to the pyrimidine core.

Uniqueness

Methyl 4,6-dichloro-2-(methylsulfonyl)pyrimidine-5-carboxylate is unique due to the presence of both the methylsulfonyl and ester groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile tool in scientific research .

Eigenschaften

Molekularformel

C7H6Cl2N2O4S

Molekulargewicht

285.10 g/mol

IUPAC-Name

methyl 4,6-dichloro-2-methylsulfonylpyrimidine-5-carboxylate

InChI

InChI=1S/C7H6Cl2N2O4S/c1-15-6(12)3-4(8)10-7(11-5(3)9)16(2,13)14/h1-2H3

InChI-Schlüssel

RKKZAVUGABWKNE-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(N=C(N=C1Cl)S(=O)(=O)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.